molecular formula C13H25NO10 B12068376 4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol

4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol

Cat. No.: B12068376
M. Wt: 355.34 g/mol
InChI Key: NYPXFLPLYKUBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol can be achieved through the condensation of N-acetamido sugars with ammonium bicarbonate (NH₄HCO₃) in a saturated aqueous solution . This method allows for the formation of glycosylamines in yields ranging from 65% to 80% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical processes that ensure high purity and yield. Companies like Creative Biolabs offer custom synthesis services for such compounds .

Chemical Reactions Analysis

Types of Reactions

4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol involves its interaction with bacterial cell wall components. It acts as an epitope, a specific part of an antigen molecule to which an antibody attaches itself . This interaction can disrupt the integrity of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-(2-Acetamido-2-deoxy-beta-glucopyranosyl)ribitol is unique due to its specific β-(1→4)-linkage between N-acetyl-D-glucosamine and D-ribitol . This structure is crucial for its role as an epitope in bacterial cell walls, distinguishing it from other similar compounds that may not have the same biological activity.

Properties

Molecular Formula

C13H25NO10

Molecular Weight

355.34 g/mol

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1,3,4,5-tetrahydroxypentan-2-yloxy)oxan-3-yl]acetamide

InChI

InChI=1S/C13H25NO10/c1-5(18)14-9-12(22)11(21)8(4-17)24-13(9)23-7(3-16)10(20)6(19)2-15/h6-13,15-17,19-22H,2-4H2,1H3,(H,14,18)

InChI Key

NYPXFLPLYKUBGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.